molecular formula C22H17ClF3N3O2 B11269484 1-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11269484
M. Wt: 447.8 g/mol
InChI Key: GUCGKLITCYWPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of various substituents. Common synthetic routes include:

    Cyclization reactions: These are used to form the pyrazolo[3,4-b]pyridine core.

    Substitution reactions: These introduce the chlorophenyl, dimethoxyphenyl, methyl, and trifluoromethyl groups.

    Industrial production methods: Typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common reagents include halogens and nucleophiles, leading to the formation of new derivatives.

    Major products: These reactions can yield a variety of products depending on the reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their properties and applications. The uniqueness of 1-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17ClF3N3O2

Molecular Weight

447.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C22H17ClF3N3O2/c1-12-20-16(22(24,25)26)11-17(13-7-8-18(30-2)19(9-13)31-3)27-21(20)29(28-12)15-6-4-5-14(23)10-15/h4-11H,1-3H3

InChI Key

GUCGKLITCYWPQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)(F)F)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.